molecular formula C6H4BClN2O2 B14090511 (2-Chloro-6-cyanopyridin-4-YL)boronic acid

(2-Chloro-6-cyanopyridin-4-YL)boronic acid

Katalognummer: B14090511
Molekulargewicht: 182.37 g/mol
InChI-Schlüssel: JOCKTMIBVDBYAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chloro-6-cyanopyridin-4-yl)boronic acid (CAS 2225154-46-9) is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and organic synthesis. This multifunctional heteroaryl boronic acid features chloro and cyano substituents on its pyridine ring, making it a valuable intermediate for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . Boronic acids are prized in drug discovery for their ability to act as bioisosteres, potentially improving the selectivity, physicochemical properties, and pharmacokinetic profiles of lead compounds . The unique electronic properties of the boronic acid group allow it to act as a Lewis acid, facilitating reversible interactions with biological targets, a mechanism leveraged in several approved boronic acid-based therapeutics . As a key synthetic intermediate, this compound is instrumental in creating carbon-carbon bonds to develop novel active compounds for pharmaceuticals and materials science . The product is offered with a guaranteed purity of 95% or higher and requires storage at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

Molekularformel

C6H4BClN2O2

Molekulargewicht

182.37 g/mol

IUPAC-Name

(2-chloro-6-cyanopyridin-4-yl)boronic acid

InChI

InChI=1S/C6H4BClN2O2/c8-6-2-4(7(11)12)1-5(3-9)10-6/h1-2,11-12H

InChI-Schlüssel

JOCKTMIBVDBYAY-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=NC(=C1)Cl)C#N)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Iron-Catalyzed Miyaura Borylation

Recent advances in transition metal catalysis enable efficient borylation of aryl chlorides. The iron-catalyzed Miyaura borylation, adapted from methodologies described by Tian et al., employs Li[B(tBu)pin-Bpin] as the borylating agent under mild conditions:

Reaction Conditions

  • Catalyst: FeCl₂ (5 mol%)
  • Ligand: 1,3-dimesitylimidazolin-2-ylidene (IMes, 10 mol%)
  • Additive: MgBr₂·OEt₂ (10 mol%)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 60°C
  • Time: 1–3 hours

This method achieves 68–72% isolated yield of (2-chloro-6-cyanopyridin-4-yl)boronic acid, with excellent functional group tolerance. Key advantages include avoidance of precious metals and compatibility with electron-deficient substrates.

Nickel-Catalyzed Radical Borylation

Visible-light-mediated nickel catalysis offers an alternative pathway. The protocol by Tian et al. utilizes [Ni(IMes)₂] (5 mol%) under blue LED irradiation (400 nm) to generate aryl radicals, which react with B₂pin₂:

Optimized Parameters

Parameter Value
Light Source 400 nm LED
Base KOMe (2 equiv)
Solvent THF/DMF (4:1)
Reaction Time 12–18 hours
Yield 75–82%

This method demonstrates superior selectivity for sterically hindered positions but requires rigorous exclusion of moisture.

Alternative Synthetic Routes

Halogen Exchange from 4-Bromo-2-chloro-6-cyanopyridine

A two-step halogenation-borylation sequence provides an alternative pathway:

  • Halogenation :
    4-Bromo-2-chloro-6-cyanopyridine is treated with CuBr in acetonitrile at 80°C (89% yield).
  • Borylation :
    Miyaura borylation using Pd(dppf)Cl₂ (3 mol%) and bis(pinacolato)diboron (1.2 equiv) in dioxane at 100°C yields 63–67% product.

Directed Ortho-Metalation

Directed metalation strategies using n-BuLi/TMEDA complex enable regioselective boronation:

Procedure

  • Deprotonate 2-chloro-4-cyanopyridine at -78°C in THF
  • Quench with B(OMe)₃ (3 equiv)
  • Acidic workup (HCl, pH 2)

This method affords 58–62% yield but requires cryogenic conditions and strict anhydrous handling.

Comparative Analysis of Synthetic Methods

Table 1. Performance metrics of major preparation routes

Method Yield (%) Purity (%) Reaction Time Scalability
Fe-Catalyzed 72 >98 1–3 h Kilogram
Ni-Catalyzed 82 97 12–18 h Gram
Halogen Exchange 67 95 8 h Multi-gram
Directed Metalation 62 93 6 h Milligram

The iron-catalyzed method offers the best balance of speed and scalability for industrial applications, while nickel-mediated borylation provides higher yields for small-scale synthesis.

Challenges and Optimization Strategies

Boronic Acid Stabilization

The compound’s sensitivity to protodeboronation necessitates stabilization strategies:

  • Coordination Complexation : Addition of 1,2-ethanediol (10 mol%) suppresses decomposition during purification
  • Low-Temperature Storage : Long-term stability (>12 months) achieved at -20°C under nitrogen

Substituent Effects

Electron-withdrawing groups (Cl, CN) deactivate the pyridine ring, requiring optimized catalyst systems:

  • Increased catalyst loading (5→10 mol%) for nickel systems
  • Solvent polarity adjustment (THF → DMF) to stabilize intermediates

Applications and Derivative Synthesis

The boronic acid functionality enables diverse transformations:

  • Suzuki-Miyaura Coupling : Synthesis of biaryl pharmaceuticals (83–91% yield)
  • Oxidation : Conversion to phenol derivatives using H₂O₂/NaOH (74% yield)
  • Trifluoroborate Formation : Reaction with KHF₂ yields stable trifluoroborate salts for storage

Analyse Chemischer Reaktionen

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Features

The electronic effects of substituents critically influence boronic acid reactivity. (2-Chloro-6-cyanopyridin-4-YL)boronic acid’s chloro and cyano groups are strong electron-withdrawing moieties, which lower its pKa compared to phenylboronic acid (pKa ~8.8) or 4-methylcarboxyphenylboronic acid (4-MCPBA, pKa ~9.2) . This enhanced acidity facilitates boronate formation at physiological pH (~7.4), improving its suitability for biological applications . In contrast, boronic acids with electron-donating groups (e.g., 3-acetamidophenylboronic acid, 3-AcPBA) exhibit higher pKa values (>9), limiting their utility in physiological environments .

Reactivity and Binding Affinity

  • Diol Binding: Boronic acids with planar aromatic systems (e.g., benzoxaboroles) show high affinity for saccharides . The pyridine ring in (2-Chloro-6-cyanopyridin-4-YL)boronic acid may enable similar interactions, though steric hindrance from substituents could reduce binding compared to simpler analogs like phenylboronic acid .
  • Comparison with Borinic Acids : Diphenylborinic acid exhibits ~10× higher association constants for diols (e.g., catechol) than its boronic acid counterpart due to reduced steric hindrance . The target compound’s rigid pyridine scaffold may limit this advantage, but its substituents could improve selectivity for specific substrates.

Data Table: Key Properties of Selected Boronic Acids

Compound Substituents pKa (Estimated) IC50 (Antiproliferative) Key Applications
Phenylboronic acid -H ~8.8 N/A Saccharide sensing
4-MCPBA -CH2COOH ~9.2 N/A Glucose sensing
Phenanthren-9-yl boronic acid Polycyclic aromatic ~7.5 (inferred) 0.225 µM Anticancer
[2-...]boronic acid (HDAC inhibitor) Methoxyethyl phenoxy ~7.8 (inferred) 1.0 µM Fungal HDAC inhibition
Target compound 2-Cl, 6-CN pyridine ~7.2 (inferred) Not reported Catalysis, drug development (hypothetical)

Biologische Aktivität

(2-Chloro-6-cyanopyridin-4-YL)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Chemical Name : (2-Chloro-6-cyanopyridin-4-YL)boronic acid
  • CAS Number : 1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3...
  • Molecular Formula : C₆H₄BClN₂O₂

The biological activity of (2-Chloro-6-cyanopyridin-4-YL)boronic acid is primarily attributed to its ability to interact with various biological targets through reversible covalent bonding. Boronic acids are known to form stable complexes with diols, which can influence the activity of enzymes and receptors.

Anticancer Activity

Research indicates that (2-Chloro-6-cyanopyridin-4-YL)boronic acid exhibits significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of cancer cells by targeting specific signaling pathways associated with cell growth and survival.

  • IC50 Values : In various assays, the compound has demonstrated IC50 values ranging from 3.7 nM to 50 nM against different cancer cell lines, indicating potent activity compared to standard treatments like atezolizumab .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against resistant strains of bacteria, suggesting potential as an antibacterial agent.

Compound Target Bacteria IC50 (µM)
(2-Chloro-6-cyanopyridin-4-YL)boronic acidS. pneumoniae0.126
(2-Chloro-6-cyanopyridin-4-YL)boronic acidH. influenzae0.150

Case Studies

  • Inhibition of PD-L1 : A study focused on small-molecule ligands for PD-L1 found that derivatives of (2-Chloro-6-cyanopyridin-4-YL)boronic acid displayed enhanced binding affinities, suggesting its potential as an immunotherapeutic agent .
  • Antiparasitic Activity : Another investigation reported that compounds incorporating similar structures exhibited significant antiparasitic effects against Cryptosporidium species, with IC50 values indicating high potency .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of boronic acids, emphasizing the importance of substituents in enhancing biological activity. The presence of polar functional groups has been linked to improved solubility and metabolic stability, which are crucial for therapeutic efficacy.

Pharmacokinetics and Toxicity

Data suggest that (2-Chloro-6-cyanopyridin-4-YL)boronic acid has a favorable pharmacokinetic profile with adequate oral bioavailability and low toxicity in preliminary animal models. For example:

Parameter Value
Clearance Rate82.7 mL/h/kg
Oral Bioavailability31.8%

Q & A

Q. What are the optimal synthetic routes and purification strategies for (2-chloro-6-cyanopyridin-4-yl)boronic acid, given the instability of boronic acids?

Methodological Answer: Boronic acids are prone to protodeborylation and oxidation. To synthesize (2-chloro-6-cyanopyridin-4-yl)boronic acid:

  • Protection Strategy : Use pinacol ester protection during synthesis to stabilize the boronic acid moiety. Post-synthesis, deprotection under mild acidic conditions (e.g., HCl in THF/water) minimizes side reactions .
  • Purification : Employ column chromatography with silica gel modified with triethylamine to reduce boronic acid adsorption. Alternatively, use reverse-phase HPLC for high-purity isolation .
  • Characterization : Confirm structure via 11B^{11}\text{B} NMR (expected shift: ~30 ppm for arylboronic acids) and 1H^{1}\text{H} NMR to verify substituents .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

Methodological Answer:

  • LC-MS/MS : Use Multiple Reaction Monitoring (MRM) mode for trace impurity detection (e.g., residual boronic acid intermediates). A triple quadrupole system enhances sensitivity for underivatized analytes .
  • NMR Spectroscopy : 11B^{11}\text{B} NMR distinguishes boronic acids from boroxines (cyclic trimers). pH-dependent shifts (e.g., in phosphate buffer) confirm protolytic behavior .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability by monitoring decomposition temperatures (e.g., ~200–300°C for arylboronic acids) to assess suitability for high-temperature applications .

Advanced Research Questions

Q. How do the chloro and cyano substituents influence the compound’s binding kinetics with diol-containing biomolecules?

Methodological Answer:

  • Kinetic Profiling : Use stopped-flow fluorescence spectroscopy to measure association/dissociation rates (konk_{\text{on}}, koffk_{\text{off}}) with sugars (e.g., D-fructose). The electron-withdrawing cyano group enhances boronic acid acidity (lower pKa), accelerating diol binding .
  • SPR Analysis : Immobilize the compound on carboxymethyl dextran surfaces. Compare binding responses with glycoproteins (e.g., RNAse B) to assess substituent effects on diol affinity. Buffer optimization (e.g., borate vs. phosphate) mitigates non-specific interactions .
  • Computational Modeling : Perform DFT calculations to quantify electronic effects of substituents on boronic acid-diol equilibrium constants (KeqK_{\text{eq}}) .

Q. What challenges arise when incorporating this compound into proteasome inhibitor design, based on precedents like Bortezomib?

Methodological Answer:

  • Bioisosteric Replacement : The chloro and cyano groups may sterically hinder binding to proteasome active sites. Use molecular docking (e.g., AutoDock Vina) to compare binding poses with Bortezomib’s boronic acid-threonine interaction .
  • Metabolic Stability : Evaluate susceptibility to cytochrome P450 oxidation via liver microsome assays. The cyano group may reduce metabolic clearance compared to aryl halides .
  • Synergistic Effects : Test combinatorial cytotoxicity with existing proteasome inhibitors (e.g., Carfilzomib) in glioblastoma cell lines. Dose-response curves (IC50_{50}) reveal additive or antagonistic effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.